molecular formula C18H18BrN5O2 B2417410 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 922109-88-4

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Número de catálogo B2417410
Número CAS: 922109-88-4
Peso molecular: 416.279
Clave InChI: SCBMVIGFJVWVNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be based on its IUPAC name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure with two nitrogen atoms in the pyrazole ring and two nitrogen atoms in the pyrimidine ring . The compound also contains a bromobenzyl group and a cyclopropanecarboxamide group attached to the core structure .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Pyrazolines and their derivatives have garnered attention due to their antioxidant potential. Oxidative stress, characterized by an imbalance between free radicals and antioxidants, plays a crucial role in various diseases. The compound’s antioxidant activity could be explored for potential therapeutic applications in conditions associated with oxidative damage .

Neurotoxicity Assessment

The newly synthesized pyrazoline derivative can be investigated for its neurotoxic effects. Researchers can assess its impact on acetylcholinesterase (AchE) activity in the brain. AchE is essential for normal nerve impulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement. Studying the compound’s effects on AchE could provide insights into its safety profile .

Antiviral Studies

Given the diverse biological activities of pyrazolines, it’s worth exploring whether this compound exhibits antiviral properties. Researchers can conduct in vitro or in vivo studies to evaluate its efficacy against specific viruses. Antiviral agents are crucial for managing infectious diseases, and this compound might contribute to the development of novel antiviral drugs .

Structural Characterization

Detailed structural characterization, including crystallography and spectroscopic techniques (such as NMR, IR, and MS), can provide valuable information about the compound’s conformation and interactions. Understanding its three-dimensional arrangement can guide further studies and potential drug design .

Pharmacokinetics and Pharmacodynamics

Investigating the compound’s pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects (mechanism of action, receptor interactions) is essential. These studies inform dosing regimens, bioavailability, and potential drug interactions .

Toxicity Assessment

Safety evaluation is critical before any compound progresses toward clinical trials. Researchers should assess acute and chronic toxicity, genotoxicity, and potential adverse effects. Animal models can help determine safe dosage ranges and identify any red flags .

Direcciones Futuras

The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the discovery of new pharmaceutical applications for this compound or its derivatives .

Propiedades

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2/c19-14-5-1-12(2-6-14)10-23-11-21-16-15(18(23)26)9-22-24(16)8-7-20-17(25)13-3-4-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBMVIGFJVWVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.